- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 (PRMT5) and their preparation, World Intellectual Property Organization, , ,

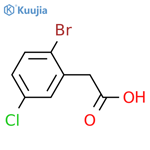

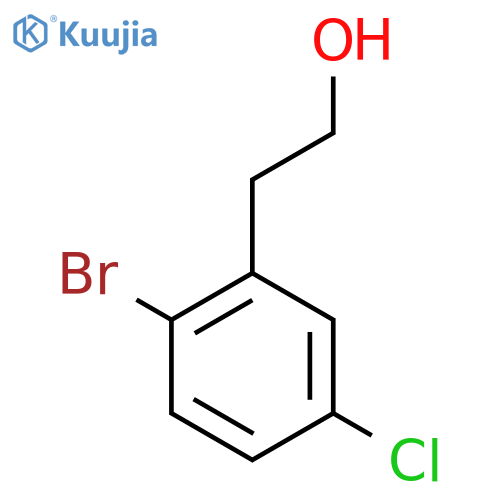

Cas no 947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol)

947614-94-0 structure

Nombre del producto:2-(2-bromo-5-chlorophenyl)ethan-1-ol

2-(2-bromo-5-chlorophenyl)ethan-1-ol Propiedades químicas y físicas

Nombre e identificación

-

- 2-bromo-5-chloroBenzeneethanol

- 2-(2-bromo-5-chlorophenyl)ethanol

- 2-Bromo-5-chloro-benzeneethanol

- HAKYKQWZRSPYAR-UHFFFAOYSA-N

- 2-(2-bromo-5-chloro-phenyl)ethanol

- 2-(2-bromo-5-chloro-phenyl)-ethanol

- 2-(2-bromo-5-chlorophenyl)ethan-1-ol

- 2-Bromo-5-chlorobenzeneethanol (ACI)

- DA-26799

- SY343575

- SCHEMBL3657647

- AKOS015503245

- E81791

- 947614-94-0

- CS-0142769

- EN300-1894700

- MFCD20485661

-

- Renchi: 1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2

- Clave inchi: HAKYKQWZRSPYAR-UHFFFAOYSA-N

- Sonrisas: BrC1C=CC(=CC=1CCO)Cl

Atributos calculados

- Calidad precisa: 233.94471g/mol

- Masa isotópica única: 233.94471g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 121

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 20.2

- Xlogp3: 2.8

2-(2-bromo-5-chlorophenyl)ethan-1-ol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1249750-5g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 98% | 5g |

$200 | 2024-06-05 | |

| Enamine | EN300-1894700-0.05g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.05g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-1894700-0.25g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.25g |

$33.0 | 2023-09-18 | |

| Enamine | EN300-1894700-0.1g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.1g |

$23.0 | 2023-09-18 | |

| Enamine | EN300-1894700-2.5g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 2.5g |

$107.0 | 2023-09-18 | |

| Aaron | AR01JMXC-10g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 10g |

$315.00 | 2025-02-11 | |

| Aaron | AR01JMXC-25g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 25g |

$561.00 | 2025-02-11 | |

| Enamine | EN300-1894700-10g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 10g |

$316.0 | 2023-09-18 | |

| Aaron | AR01JMXC-1g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 1g |

$55.00 | 2025-02-11 | |

| Aaron | AR01JMXC-250mg |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 250mg |

$23.00 | 2025-02-11 |

2-(2-bromo-5-chlorophenyl)ethan-1-ol Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 15 min, cooled

1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C

1.3 Reagents: Methanol ; overnight, rt

1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C

1.3 Reagents: Methanol ; overnight, rt

Referencia

- Substitution-Controlled Selective Formation of Hexahydrobenz[e]isoindoles and 3-Benzazepines via In(OTf)3-Catalyzed Tandem Annulations, Organic Letters, 2018, 20(18), 5680-5683

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 2 h, 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Cyclic sulfonamide derivatives as monoamine reuptake inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 3 h, rt; overnight, rt; rt → 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Preparation of N-substituted triazolamines as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, 0 °C; 18 h, 0 °C → 25 °C

Referencia

- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 4 h, 25 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referencia

- Preparation of spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (MCL-1) protein for the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Preparation of phenylalanine 4-phenylpiperidinamide derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referencia

- Preparation of pyridopyrimidinyl compounds useful in the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referencia

- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 23 °C; 3 h, 23 °C

1.2 Reagents: Methanol , Water ; 0 °C

1.2 Reagents: Methanol , Water ; 0 °C

Referencia

- Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysis, Science (Washington, 2021, 372(6538), 175-182

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; rt; 12 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water

Referencia

- Enantioselective Construction of Spiro Quaternary Carbon Stereocenters via Pd-Catalyzed Intramolecular α-Arylation, Organic Letters, 2020, 22(12), 4602-4607

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referencia

- Preparation of nucleoside analogs as selective inhibitors of protein arginine methyltransferase 5 (PRMT5), World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1.5 h, reflux

1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min

1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min

Referencia

- Intramolecular Aerobic Ring Expansion of Cyclic Ketone: A Mild Method for the Synthesis of Medium-Sized Lactones and Macrolactones, Advanced Synthesis & Catalysis, 2022, 364(13), 2152-2156

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; overnight, reflux; reflux → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl Halides, Organic Letters, 2019, 21(13), 5295-5300

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Preparation of 1-(2-amino-3-phenylpropanoyl)-4-phenylpiperidine derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,

2-(2-bromo-5-chlorophenyl)ethan-1-ol Raw materials

2-(2-bromo-5-chlorophenyl)ethan-1-ol Preparation Products

2-(2-bromo-5-chlorophenyl)ethan-1-ol Literatura relevante

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

4. Back matter

947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol) Productos relacionados

- 894952-31-9(2-{4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-ylsulfanyl}-N-(3,4-dimethylphenyl)acetamide)

- 1261558-45-5(7-Iodonaphthalene-2-acetic acid)

- 338975-94-3(2-{[(4-chlorophenyl)carbamoyl]amino}-4,6-dimethylpyridine-3-carboxamide)

- 880336-50-5(N-(2-cyanophenyl)-3-phenylmethanesulfonylpropanamide)

- 1514815-49-6(2-(2-bromo-4-chlorophenyl)morpholine)

- 2138097-47-7(7-bromo-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)

- 2228394-00-9(3-(2,4,6-trifluorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2228274-07-3(4-6-(propan-2-yloxy)pyridin-2-ylbutanal)

- 157023-34-2(Benzyl 4-(aminomethyl)piperidine-1-carboxylate)

- 1807437-36-0(3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid)

Proveedores recomendados

Zhejiang Brunova Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Taizhou Jiayin Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Nanjing Jubai Biopharm

Miembros de la medalla de oro

Proveedor de China

Lote